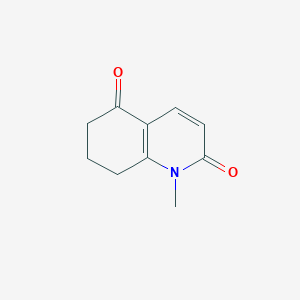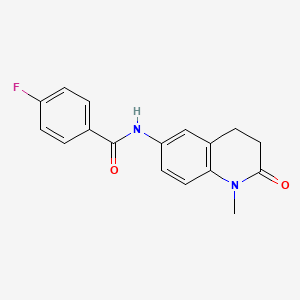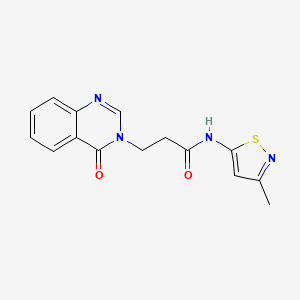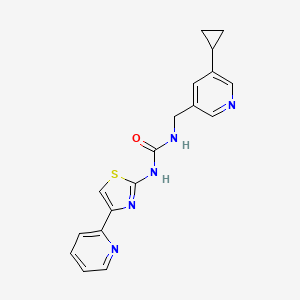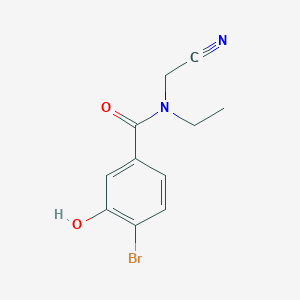
4-bromo-N-(cyanomethyl)-N-ethyl-3-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-N-(cyanomethyl)-N-ethyl-3-hydroxybenzamide is an organic compound with the molecular formula C10H11BrN2O2 This compound is characterized by the presence of a bromine atom, a cyanomethyl group, an ethyl group, and a hydroxybenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(cyanomethyl)-N-ethyl-3-hydroxybenzamide typically involves the reaction of 4-bromobenzoic acid with 2-aminoacetonitrile hydrochloride in the presence of coupling reagents such as O-(1H-benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU) and N-ethyl-N,N-diisopropylamine (DIEA) in N,N-dimethylformamide (DMF). The reaction is carried out at ambient temperature for 16 hours, followed by extraction and purification steps .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions: 4-Bromo-N-(cyanomethyl)-N-ethyl-3-hydroxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxy group can be oxidized to a carbonyl group, and the nitrile group can be reduced to an amine.
Coupling Reactions: The compound can participate in Suzuki cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium phosphate.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: The hydroxy group can be converted to a carbonyl group.
Reduction Products: The nitrile group can be reduced to an amine.
Coupling Products: New carbon-carbon bonds are formed, leading to complex organic molecules.
科学的研究の応用
4-Bromo-N-(cyanomethyl)-N-ethyl-3-hydroxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-bromo-N-(cyanomethyl)-N-ethyl-3-hydroxybenzamide involves its interaction with specific molecular targets. The bromine atom and the nitrile group can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity. The hydroxy group can form hydrogen bonds, further stabilizing the interaction with the target molecule. Detailed studies on the exact molecular pathways are still ongoing .
類似化合物との比較
4-Bromo-N-(cyanomethyl)benzamide: Lacks the ethyl and hydroxy groups, making it less versatile in certain reactions.
4-Bromo-N,N-bis(cyanomethyl)benzamide: Contains an additional cyanomethyl group, which can alter its reactivity and binding properties.
4-Bromo-N,N-dimethylaniline: Lacks the cyanomethyl and hydroxy groups, making it structurally simpler.
Uniqueness: 4-Bromo-N-(cyanomethyl)-N-ethyl-3-hydroxybenzamide is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
特性
IUPAC Name |
4-bromo-N-(cyanomethyl)-N-ethyl-3-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-2-14(6-5-13)11(16)8-3-4-9(12)10(15)7-8/h3-4,7,15H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBACCPNLFXJHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)C1=CC(=C(C=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
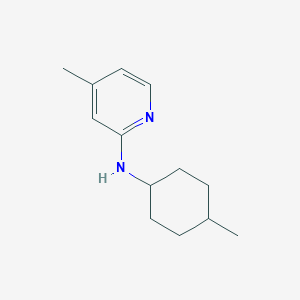


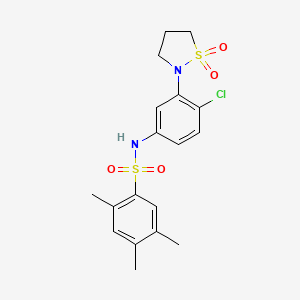
![4-(benzenesulfonyl)-2-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2650394.png)

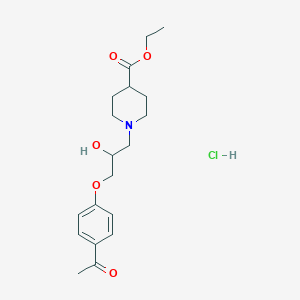
![N-tert-butyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2650400.png)
![methyl 1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate](/img/structure/B2650401.png)
![2-Chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]propanamide](/img/structure/B2650402.png)
